![molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-05-1](/img/structure/B608201.png)
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Overview
Description
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (abbreviated as CPPAQ) is an organic compound with a wide range of applications in scientific research. CPPAQ is a member of the pyrroloquinoxaline family of compounds, which are known for their anti-inflammatory, anti-bacterial, and anti-cancer properties. CPPAQ has been studied extensively in laboratory settings for its potential therapeutic applications, particularly in the areas of cancer and inflammation.
Scientific Research Applications
CX3CR1 Antagonist in Cancer Research
JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1 . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This property makes it a valuable tool in cancer research, particularly in the study of breast cancer .
Inhibition of Metastasis
The compound has been shown to significantly reduce the migration of breast cancer cells in vitro . This suggests that JMS-17-2 could be used to inhibit metastasis, the process by which cancer spreads to new areas of the body .
Breast Cancer Treatment
JMS-17-2 has been found to be effective in blocking FKN-induced ERK phosphorylation, which in turn significantly reduces the migration of breast cancer cells . This indicates that the compound could be used in the treatment of breast cancer .
Inhibition of Tumor Seeding into Bone
JMS-17-2 has been shown to inhibit circulating tumor cells from seeding into bone . This could potentially reduce overall tumor burden in a breast cancer metastasis model .
Treatment of Neoplasms
JMS-17-2 is being studied for its potential use in the treatment of neoplasms . Neoplasms are abnormal growths of tissue that can be cancerous or benign .
Treatment of Skin and Musculoskeletal Diseases
The compound is also being investigated for its potential use in the treatment of skin and musculoskeletal diseases . The exact mechanisms and potential applications in these areas are still under investigation .
Neuroglia Activation in Retinal Degeneration
Research has shown that CX3CL1/CX3CR1 signaling mediated neuroglia activation is implicated in the photoreceptor demise of a retinal degeneration model . JMS-17-2, as a CX3CR1 antagonist, could potentially be used to modulate this neuroglia activation .
Potential Therapeutic Strategy for Retinal Degeneration
Targeting the CX3CL1/CX3CR1 signaling with JMS-17-2 may serve as an effective therapeutic strategy for retinal degeneration . This could potentially lead to the discovery of new medications for retinal degeneration .
properties
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.